1-(Furan-3-yl)ethanone
Overview
Description
Furans, including "1-(Furan-3-yl)ethanone", are heterocyclic organic compounds consisting of a five-membered aromatic ring with four carbon atoms and one oxygen. These compounds play a crucial role in the synthesis of various chemicals, pharmaceuticals, and materials due to their unique chemical properties and reactivity (Zhang & Zhang, 2022).
Synthesis Analysis
The synthesis of furans, and by extension potentially "1-(Furan-3-yl)ethanone", involves several methods, including the catalytic transformation of biomass-derived furfurals. This process is significant in utilizing renewable resources to produce furan derivatives, which are key intermediates in chemical synthesis (Dutta & Bhat, 2021).
Molecular Structure Analysis
Furans possess a planar structure with conjugated π-electrons across the ring, contributing to their chemical reactivity. The molecular structure of "1-(Furan-3-yl)ethanone" would include a ketone functional group, affecting its reactivity and physical properties.
Chemical Reactions and Properties
Furans undergo a variety of chemical reactions, including Diels-Alder cycloadditions, which are crucial for synthesizing complex organic molecules. The reactivity of furans with different nucleophiles and electrophiles allows for a broad range of chemical transformations (Galkin & Ananikov, 2021).
Scientific Research Applications
Synthesis of Polyheterocyclic Ethanones : A study demonstrated the photoinduced direct oxidative annulation of compounds including 1-aryl-2-(furan-2-yl)butane-1,3-diones, leading to the synthesis of highly functionalized polyheterocyclic 1-(5-hydroxynaphtho[2,1-b]furan-4-yl)ethanones. This process does not require transition metals and oxidants, indicating its potential in organic synthesis (Jin Zhang et al., 2017).
Antibacterial Applications : Research on novel synthesized pyrazole derivatives that include 1-[5-(furan-2-yl)-4,5-dihydro-3-(4-morpholinophenyl)pyrazol-1-yl]ethanone showed antimicrobial susceptibility against Staphylococcus aureus and Escherichia coli. This highlights its potential in developing new antibacterial agents (A. B. S. Khumar et al., 2018).
VRV-PL-8a and H+/K+ ATPase Inhibitors : A series of furan derivatised benzothiazepine analogues, starting from 1-(furan-2-yl)ethanone, showed promise as VRV-PL-8a and H+/K+ ATPase inhibitors. This finding suggests potential applications in treating inflammatory disorders (D. M. Lokeshwari et al., 2017).
Antitubercular Agents : The compound has been utilized in the synthesis of antitubercular agents. Specifically, a series of 1-{5-[5-(m,p-dichlorophenyl)furan-2-yl]-3-aryl-4,5-dihydro-1H-pyrazol-1-yl} ethanone derivatives were synthesized and showed notable antitubercular activity (D. Bhoot et al., 2011).
Vibrational Analysis : A study using Density Functional Theory (DFT) calculations explored the molecular geometry and vibrational analysis of 1-(2, 5-dimethyl-furan-3-yl)-ethanone, which aids in understanding the physical and chemical properties of such compounds (K. Srikanth et al., 2019).
properties
IUPAC Name |
1-(furan-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2/c1-5(7)6-2-3-8-4-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCKHXWBNPBUOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=COC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Furan-3-yl)ethanone | |
CAS RN |
14313-09-8 | |
Record name | 1-(furan-3-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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